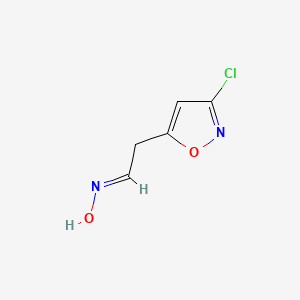
(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime typically involves the cycloaddition reaction of nitrile oxides with olefins. One common method includes the reaction of 3-chloroisoxazole with acetaldehyde oxime under specific conditions to yield the desired product. The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production of this compound may involve scalable and efficient synthetic routes, such as solvent-free synthesis using recyclable catalysts. For instance, the use of Cu/Al2O3 nanocomposite catalysts under ball-milling conditions has been reported to produce isoxazole derivatives in high yields .
Chemical Reactions Analysis
Types of Reactions: (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chloro group in the isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: Formation of nitrile oxides or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted isoxazoles with various functional groups.
Scientific Research Applications
(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
3-chloroisoxazole: Shares the isoxazole ring but lacks the oxime and acetaldehyde groups.
Isoxazole: The parent compound without any substituents.
5-chloroisoxazole: Similar structure but with the chloro group at a different position.
Uniqueness: (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime is unique due to the presence of both the chloro and oxime groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(NE)-N-[2-(3-chloro-1,2-oxazol-5-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c6-5-3-4(10-8-5)1-2-7-9/h2-3,9H,1H2/b7-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVMFGFUQHFUPF-FARCUNLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Cl)CC=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(ON=C1Cl)C/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![diethyl-[2-[(3-heptoxyphenyl)carbamoyloxy]-3-(2,3,4,5-tetrahydropyrrol -1-yl)propyl]azanium dichlori](/img/new.no-structure.jpg)

